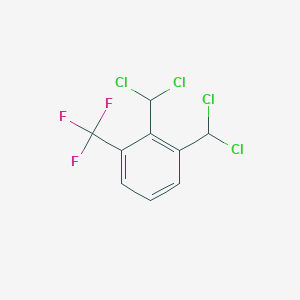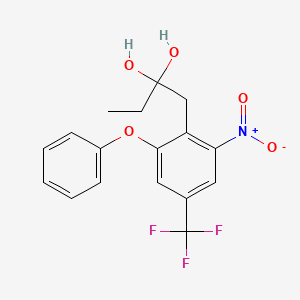
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene (BDT) is a highly reactive compound that is widely used in scientific research as a synthetic intermediate. It is a white, crystalline solid with a melting point of 78°C. BDT is a versatile reagent that can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a catalyst in organic synthesis. BDT is a highly toxic compound and its use in the laboratory should be done with extreme caution.
Aplicaciones Científicas De Investigación
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is a highly reactive compound with a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It can also be used as a catalyst in organic synthesis. This compound is also used in the synthesis of other compounds, such as perfluorinated compounds, which are used in a variety of industrial applications. In addition, this compound can be used in the synthesis of organometallic compounds, which are used in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is not fully understood. It is believed that this compound reacts with the substrate to form a reactive intermediate, which then undergoes a series of reactions to produce the desired product. This compound is also believed to act as a Lewis acid, which can facilitate the formation of new bonds in the substrate.
Biochemical and Physiological Effects
This compound is a highly toxic compound and its use in the laboratory should be done with extreme caution. Inhalation of this compound vapors can cause irritation of the eyes, nose, and throat. Ingestion of this compound can cause nausea, vomiting, and abdominal pain. In addition, this compound can be absorbed through the skin and can cause skin irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. However, its toxicity and the potential for hazardous reactions must be taken into consideration when using this compound in the laboratory. In addition, this compound is a highly corrosive compound and should be handled with caution.
Direcciones Futuras
1. Development of safer synthetic methods for the production of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene.
2. Developing new catalysts for the use of this compound in organic synthesis.
3. Investigating the potential applications of this compound in the synthesis of polymers and pharmaceuticals.
4. Investigating the potential of this compound as a catalyst in the production of organometallic compounds.
5. Investigating the potential of this compound as a catalyst in the production of perfluorinated compounds.
6. Developing new methods for the detection and quantification of this compound in the environment.
7. Investigating the potential of this compound as a therapeutic agent.
8. Investigating the potential of this compound as a diagnostic tool.
9. Investigating the potential of this compound as an insecticide.
10. Investigating the potential of this compound as a fungicide.
Métodos De Síntesis
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is typically synthesized by a reaction of trifluoromethylbenzene (TFMB) with chlorine gas. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 30-40°C. The reaction is typically carried out in a sealed vessel, such as a round-bottom flask, to prevent the escape of the toxic gases. The reaction is complete when all of the chlorine has been consumed and the reaction mixture is allowed to cool. The product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl4F3/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUUCTFGBKVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)






